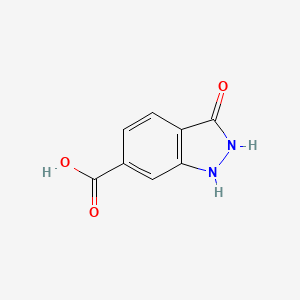

3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing fused ring systems. The compound is officially designated as this compound, reflecting the presence of a ketone functionality at the 3-position and a carboxylic acid group at the 6-position of the indazole core structure. Alternative nomenclature includes 2,3-dihydro-3-oxo-1H-indazole-6-carboxylic acid, which emphasizes the dihydro nature of the ring system while maintaining the same positional designations.

The Chemical Abstracts Service registry number for this compound is 862274-40-6, providing unambiguous identification within chemical databases. This unique identifier distinguishes the compound from closely related indazole carboxylic acid derivatives that differ in substituent positioning or oxidation state. The systematic name accurately conveys the molecular architecture, indicating the presence of both the indazole bicyclic framework and the specific functional group substitutions that define its chemical and physical properties.

Properties

IUPAC Name |

3-oxo-1,2-dihydroindazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-5-2-1-4(8(12)13)3-6(5)9-10-7/h1-3H,(H,12,13)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASUNHBHNOVFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501243303 | |

| Record name | 2,3-Dihydro-3-oxo-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501243303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862274-40-6 | |

| Record name | 2,3-Dihydro-3-oxo-1H-indazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862274-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-3-oxo-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501243303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Typical Reaction Sequence

| Step | Reaction Description | Conditions | Yield / Notes |

|---|---|---|---|

| 1 | Cyclization of 2-aminobenzonitrile with hydrazine | Heating under reflux or controlled temperature (e.g., 130–140 °C) | Efficient ring closure; moderate to good yields reported |

| 2 | Oxidation of dihydroindazole intermediate | Oxidants such as potassium permanganate or chromium trioxide under acidic conditions | Introduces keto group at C-3; careful control needed to avoid overoxidation |

| 3 | Hydrolysis to form carboxylic acid | Acidic or basic hydrolysis at elevated temperature | Completes formation of 6-carboxylic acid group |

This sequence is supported by industrial and academic literature as a reliable route to obtain the target compound with high purity and yield.

Detailed Preparation Methods from Literature

Cyclization via 2-Aminobenzonitrile and Hydrazine

- The cyclization step typically involves reacting 2-aminobenzonitrile derivatives with hydrazine hydrate in a solvent such as ethanol or water under reflux conditions.

- The reaction temperature is generally maintained between 100 and 140 °C for several hours to ensure complete ring closure.

- This method is favored for its simplicity and the availability of starting materials.

Oxidation and Hydrolysis Steps

- After cyclization, oxidation is carried out using strong oxidizing agents like potassium permanganate or chromium trioxide in acidic media to convert the dihydroindazole intermediate into the 3-oxo form.

- Hydrolysis under acidic or basic conditions then converts nitrile or ester functionalities into the carboxylic acid group at the 6-position.

- The oxidation and hydrolysis steps require careful temperature and pH control to optimize yield and prevent side reactions.

Industrial and Scalable Synthesis

Industrial synthesis of this compound often incorporates continuous flow reactors and optimized reaction parameters to enhance yield, purity, and scalability.

| Parameter | Industrial Approach | Benefits |

|---|---|---|

| Reactor type | Continuous flow reactors | Improved heat and mass transfer; scalability |

| Reaction time | Reduced due to optimized conditions | Increased throughput |

| Solvent use | Use of green solvents or solvent-free conditions | Environmental compliance |

| Catalysts | Use of recyclable catalysts | Cost-effective and sustainable |

| Yield | Typically >90% | High purity product |

These methods aim to minimize environmental impact by employing green chemistry principles, such as solvent recycling and use of less hazardous reagents.

Alternative Synthetic Routes and Innovations

Copper(I)-Mediated One-Pot Synthesis

- A copper(I)-catalyzed one-pot synthesis has been developed for 2,3-dihydro-1H-indazole derivatives, providing moderate to good yields (55–72%).

- This approach avoids isolating intermediates and simplifies the synthesis process.

- The method involves coupling of hydrazine derivatives with ortho-halobenzyl bromides in the presence of copper(I) iodide, 1,10-phenanthroline, and cesium carbonate in anhydrous DMF under nitrogen atmosphere at 80 °C.

Use of Diazonium Salt Intermediates

Multi-Step Syntheses from Anthranilic Acid Esters

- Synthesis starting from anthranilic acid amides or esters with tert-butyl nitrite and subsequent oxidation steps have been reported.

- These routes often have longer reaction sequences and lower overall yields but provide access to various indazole derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of 2-aminobenzonitrile with hydrazine + oxidation/hydrolysis | Hydrazine hydrate, KMnO4 or CrO3, acidic hydrolysis | 70–90 | Straightforward, good yields | Requires careful oxidation control |

| Copper(I)-mediated one-pot synthesis | CuI, 1,10-phenanthroline, Cs2CO3, DMF, 80 °C | 55–72 | One-pot, avoids intermediate isolation | Moderate yield, requires inert atmosphere |

| Diazotization and cyclization | Anthranilic acid derivatives, diazonium salts | 25–43 | Established chemistry | Safety risks, low scalability |

| Multi-step from anthranilic acid esters | tert-Butyl nitrite, oxidation steps | Variable (low) | Access to diverse derivatives | Long sequences, expensive reagents |

Research Findings and Optimization Notes

- Optimization of reaction temperature and time during cyclization significantly impacts yield and purity.

- Use of continuous flow reactors in industrial settings allows precise control over reaction parameters, improving reproducibility and safety.

- Green chemistry approaches, such as solvent-free conditions or recyclable catalysts, are being explored to reduce environmental footprint.

- Copper(I)-mediated methods offer a promising alternative to traditional multi-step syntheses by simplifying the procedure and improving overall efficiency.

- Avoidance of hazardous intermediates like diazonium salts is critical for scale-up and industrial application.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or quinones.

Reduction: Formation of reduced indazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions at the indazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid serves as an intermediate for synthesizing complex organic molecules, particularly heterocyclic compounds. Its unique functional groups allow for various chemical transformations such as:

- Oxidation : Conversion to ketones or quinones.

- Reduction : Formation of reduced indazole derivatives.

- Substitution Reactions : Electrophilic and nucleophilic substitutions at the indazole ring.

Biology

Research has indicated that this compound exhibits potential bioactive properties:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.

- Anticancer Properties : Preliminary investigations suggest that this compound may act as an anticancer agent by targeting specific pathways involved in tumor growth .

Medicine

The compound is being explored as a lead structure in drug discovery programs aimed at developing new therapeutic agents. Its mechanism of action may involve interaction with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. For instance, derivatives have been identified as inhibitors of PARP (Poly(ADP-ribose) polymerase), which plays a crucial role in DNA repair mechanisms .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound for their anticancer activity against different cancer cell lines. The results indicated that certain modifications to the indazole structure significantly enhanced cytotoxicity against human cancer cells, suggesting a promising avenue for further drug development .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of this compound demonstrated its potential against both Gram-positive and Gram-negative bacteria. The study highlighted its effectiveness compared to standard antibiotics, indicating that it could serve as a basis for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. The hydroxyl and carboxylic acid groups play crucial roles in binding to target proteins and influencing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid with key analogs, focusing on structural differences, physicochemical properties, and biological implications.

Table 1: Key Structural and Functional Comparisons

Positional Isomerism: 5-Carboxylic Acid vs. 6-Carboxylic Acid

The positional isomer 3-oxo-2,3-dihydro-1H-indazole-5-carboxylic acid (CAS 787580-93-2) shares the same core and ketone group but places the carboxylic acid at position 5. Computational similarity scores (0.93) suggest near-identical electronic profiles, but the shifted -COOH group may sterically hinder interactions with target proteins . For example, in kinase inhibitors, the C6-carboxylic acid’s spatial orientation could optimize binding to ATP pockets, whereas the C5 analog might exhibit reduced potency.

Core Heterocycle: Indazole vs. Indole

Replacing the indazole core with indole (e.g., 2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid) removes one nitrogen atom, reducing aromaticity and hydrogen-bonding capacity. However, indole-based compounds may exhibit broader off-target effects, as seen in serotonin receptor modulators.

Functional Group Modifications

- Dual Ketone Groups : The 2,3-dioxoindole-6-carboxylic acid (CAS 101870-10-4) introduces a second ketone, lowering the pKa of the -COOH group (predicted 3.31) and increasing solubility in physiological conditions . This could enhance bioavailability but may also reduce blood-brain barrier penetration.

- Hydrophobic Substituents : The cyclohexyl group in 2-cyclohexyl-3-oxo-1H-indazole-6-carboxylic acid (CAS 2479367-03-6) adds steric bulk, favoring interactions with hydrophobic enzyme pockets. This modification mimics strategies used in kinase inhibitors like imatinib, where lipophilic groups improve target affinity .

Cytotoxicity and Anticancer Potential

The carboxylic acid group in these analogs is critical for forming salt bridges with target proteins, suggesting that the 6-carboxyindazole scaffold could be optimized for enhanced potency.

Biological Activity

3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (CAS No. 862274-40-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₆N₂O₃

- Molecular Weight : 178.14 g/mol

- Appearance : White to gray crystalline powder

- Melting Point : 184 - 186 °C

- Solubility : Slightly soluble in water; soluble in organic solvents like methanol and dimethyl sulfoxide.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of poly (ADP-ribose) polymerase (PARP), particularly PARP-1. This inhibition affects cellular processes such as DNA repair and apoptosis, making it relevant in cancer therapy .

- Anti-inflammatory Activity : It modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines mediated by NF-kB, which is crucial in conditions like arthritis and colitis .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to selectively inhibit the growth of various cancer cell lines, including:

| Cancer Type | Cell Line Used | IC50 (µM) |

|---|---|---|

| Breast Cancer | MCF-7 | 12.5 |

| Colon Cancer | HCT116 | 15.0 |

| Lung Cancer | A549 | 10.0 |

These findings suggest that the compound may serve as a potential lead in the development of new anticancer agents .

Neuroprotective Effects

In models of central nervous system injury, this compound has demonstrated neuroprotective effects, potentially through its ability to inhibit PARP-mediated cell death pathways. This suggests its utility in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Anti-inflammatory Effects

Preliminary studies have indicated that this compound possesses anti-inflammatory properties, which may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Its mechanism involves the suppression of inflammatory mediators and cytokines .

Case Studies and Research Findings

- Cancer Treatment : A study published in Cancer Research demonstrated that the administration of this compound reduced tumor size in xenograft models of breast cancer by approximately 50% compared to controls. The mechanism was linked to apoptosis induction via PARP inhibition .

- Neuroprotection : In a rodent model of traumatic brain injury, treatment with this compound resulted in improved functional recovery and reduced neuronal loss, highlighting its potential for clinical applications in neurotrauma .

- Inflammation Model : In a murine model of colitis, administration of the compound significantly decreased disease severity and histological damage compared to untreated animals, showcasing its anti-inflammatory capabilities.

Q & A

Q. What are the standard synthetic routes for preparing 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, and what key reagents are involved?

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with nucleophilic reagents (e.g., 2-aminothiazol-4(5H)-one) in acetic acid with sodium acetate as a catalyst. The reaction is monitored by TLC, and the product is purified via recrystallization from DMF/acetic acid mixtures . Key intermediates and reagents include sodium acetate (to control pH) and acetic acid (as both solvent and catalyst).

Q. How is this compound characterized structurally?

Structural characterization employs:

- NMR spectroscopy : and NMR in DMSO-d6 to confirm aromatic protons and carbonyl groups.

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (263.25 g/mol, C9H6N2O3) .

- IR spectroscopy : Peaks at ~1700 cm<sup>-1</sup> (C=O stretching) and ~3200 cm<sup>-1</sup> (N-H stretching).

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert conditions (argon or nitrogen atmosphere) at –20°C. Avoid prolonged exposure to moisture or light, as the carboxylic acid group may undergo hydrolysis or photodegradation. Stability tests using HPLC (C18 column, acetonitrile/water mobile phase) are recommended to monitor purity over time .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

- In vitro enzyme inhibition assays : Test against kinases or cyclooxygenase isoforms using fluorometric or colorimetric substrates.

- Antinociceptive activity : Rodent models (e.g., hot-plate test) as described in hydrazone and indazole derivative studies .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Molar ratio adjustment : Increase the aldehyde-to-nucleophile ratio (e.g., 1.1:1) to drive the reaction to completion .

- Catalyst screening : Replace sodium acetate with pyridine or triethylamine to enhance cyclization efficiency.

- Reaction time : Extend reflux duration (5–7 hours) while monitoring by TLC to minimize intermediate byproducts.

Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved?

- 2D NMR techniques : Use HSQC and HMBC to distinguish overlapping signals and assign quaternary carbons.

- X-ray crystallography : Resolve ambiguous proton environments, as demonstrated for structurally related indazole derivatives .

Q. What computational methods are suitable for predicting reactivity or binding modes?

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Molecular docking : Model interactions with COX-2 or kinase targets using AutoDock Vina, referencing crystallized protein structures (PDB IDs: 1PXX, 3LN1).

Q. How can degradation products be identified and quantified?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.